molecular formula C10H9ClO3 B15068329 8-Chloro-7-methoxychroman-4-one

8-Chloro-7-methoxychroman-4-one

Cat. No.: B15068329
M. Wt: 212.63 g/mol
InChI Key: YKBYBRSGVAXYFX-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and methoxy substituents at positions 8 and 7, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methoxychroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-7-methoxychroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-7-methoxychroman-4-one is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

8-chloro-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5H2,1H3

InChI Key

YKBYBRSGVAXYFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCO2)Cl

Origin of Product

United States

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